molecular formula C11H15BrOZn B14873576 (4-n-Butyloxy-3-methylphenyl)Zinc bromide

(4-n-Butyloxy-3-methylphenyl)Zinc bromide

Cat. No.: B14873576
M. Wt: 308.5 g/mol
InChI Key: ZUJJJPCUSZVOJE-UHFFFAOYSA-M
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Description

(4-n-Butyloxy-3-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc reagent, making it more reactive and easier to handle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-n-butyloxy-3-methylphenyl)zinc bromide typically involves the reaction of 4-n-butyloxy-3-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-n-Butyloxy-3-methylphenyl bromide+Zn(4-n-Butyloxy-3-methylphenyl)zinc bromide\text{4-n-Butyloxy-3-methylphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-n-Butyloxy-3-methylphenyl bromide+Zn→(4-n-Butyloxy-3-methylphenyl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and specialized equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-n-Butyloxy-3-methylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to facilitate the coupling of this compound with organic halides or triflates.

    Grignard Reagents: It can react with Grignard reagents under controlled conditions to form new carbon-carbon bonds.

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

(4-n-Butyloxy-3-methylphenyl)zinc bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (4-n-butyloxy-3-methylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic substitution reactions, facilitated by the presence of a catalyst such as palladium or nickel. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Butylzinc bromide
  • 4-Methoxy-4-oxobutylzinc bromide
  • 4-Methyl-3-pyridylzinc bromide

Uniqueness

(4-n-Butyloxy-3-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1-butoxy-2-methylbenzene-4-ide

InChI

InChI=1S/C11H15O.BrH.Zn/c1-3-4-9-12-11-8-6-5-7-10(11)2;;/h6-8H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ZUJJJPCUSZVOJE-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=C(C=[C-]C=C1)C.[Zn+]Br

Origin of Product

United States

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